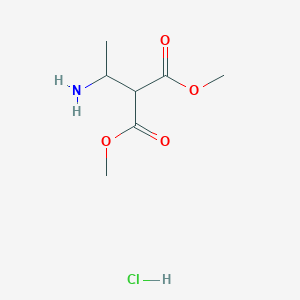
Dimethyl 2-(1-aminoethyl)propanedioate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1-aminoethyl)propanedioate hydrochloride, also known as 1,3-dimethyl 2-(1-aminoethyl)propanedioate hydrochloride, is a chemical compound with the CAS Number: 1822986-87-7 . It has a molecular weight of 211.65 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is dimethyl 2-(1-aminoethyl)malonate hydrochloride . The Inchi Code for this compound is 1S/C7H13NO4.ClH/c1-4(8)5(6(9)11-2)7(10)12-3;/h4-5H,8H2,1-3H3;1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 211.65 .Applications De Recherche Scientifique
Catalysis and Chemical Reactions
Hydrogenation of Dimethyl Malonate : Dimethyl malonate is hydrogenated to 1,3-propanediol, a key monomer in the production of polytrimethylene-terephthalate, using a Cu/SiO2 catalyst. This process offers an alternative route for producing 1,3-propanediol, showcasing the potential industrial applications of dimethyl malonate derivatives (Zheng, Zhu, Li, & Ji, 2017).
Asymmetric Hydroformylation of Unsaturated Esters : Dimethyl 2-(formylmethyl)butanedioate has been synthesized via catalytic hydroformylation of dimethyl itaconate, indicating the use of dimethyl derivatives in asymmetric synthesis and organic chemistry (Kollár, Consiglio, & Pino, 1987).
Material Science and Engineering
Synthesis and Characterization of Poly(β-amino esters) : Poly(β-aminoesters) synthesized from N,N‘-dimethylethylenediamine have applications in biomedical engineering, such as in the development of noncytotoxic materials for use as synthetic transfection vectors (Lynn & Langer, 2000).
Phosphoramidate Application on Cotton Fabrics : A novel phosphoramidate synthesized from 2,2-dimethyl-1,3-propanediol has been used to enhance the fire retardancy of cotton fabrics, demonstrating an application in textile engineering (Zhao, Liu, Zhang, Liu, Li, & Liu, 2017).
Biochemistry and Molecular Biology
Purification and Characterization of Haloalcohol Dehalogenase : An enzyme from Arthrobacter sp. capable of dehalogenating vicinal haloalcohols to epoxides was purified and characterized. This enzyme shows activity for compounds like 1,3-dichloro-2-propanol, demonstrating its relevance in biodegradation and bioremediation research (van den Wijngaard, Reuvekamp, & Janssen, 1991).
Genotoxicity and Metabolism Studies : Studies on the genotoxicity and metabolism of epichlorohydrin in mice, where its diol derivative (3-chloro-1,2-propanediol) exhibited mutagenic effects, provide insights into the biological interactions and potential hazards of related compounds (Rossi, Migliore, Lascialfari, Sbrana, Loprieno, Tortoreto, Bidoli, & Pantarotto, 1983).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
dimethyl 2-(1-aminoethyl)propanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-4(8)5(6(9)11-2)7(10)12-3;/h4-5H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEDHTIITGXWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


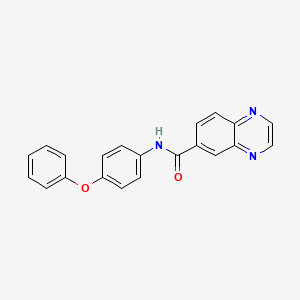
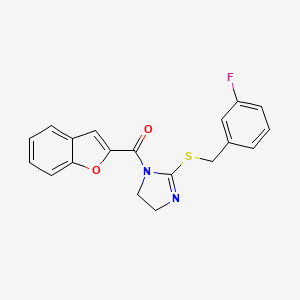
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2929577.png)
![N-[1-[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2929578.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2929580.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2929584.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929585.png)
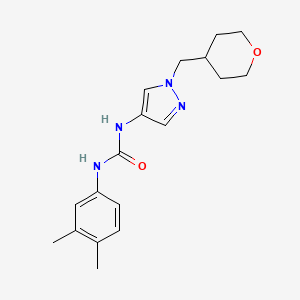
![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)
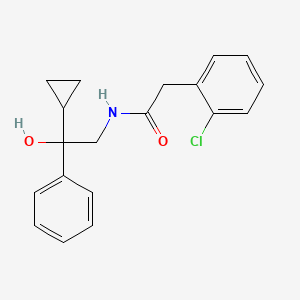
![2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2929594.png)
![[1-(2,6-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2929595.png)